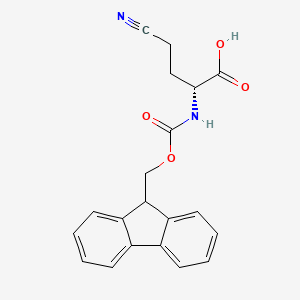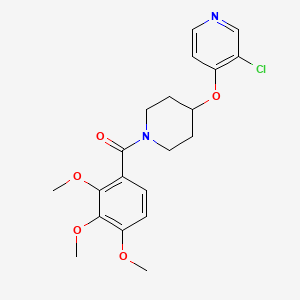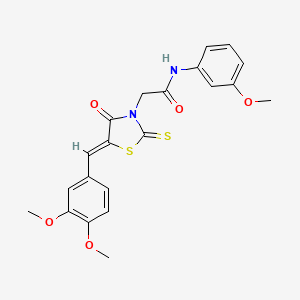![molecular formula C11H18O4S B2750508 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid CAS No. 2094633-54-0](/img/structure/B2750508.png)
4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid” is a chemical compound with the CAS Number: 2094633-54-0 . Its IUPAC name is 4-(tert-butoxycarbonyl)tetrahydro-2H-thiopyran-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “this compound” is 246.33 . Its InChI code is 1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Research has shown the use of tert-butoxy based compounds in organic synthesis, such as in the formation of 1-substituted 1-ethoxy dienes via reactions involving mixed metal bases like LICKOR reagent, highlighting the role of tert-butoxy groups in synthetic strategies (Prandi & Venturello, 1994). Additionally, the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives demonstrate the application of tert-butoxy groups in producing compounds with potential antibacterial properties (Song, Ma, & Zhu, 2015).
Polymer Science
In the field of polymer science, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These studies have shown that such polyamides exhibit significant solubility in polar solvents, high glass transition temperatures, and thermal stability, making them promising materials for various applications (Hsiao, Yang, & Chen, 2000).
Antibacterial Activity
Research into N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has also highlighted their potential antibacterial activities. A study demonstrated that these derivatives exhibited better antibacterial activities against four bacterial strains compared to related compounds, suggesting their potential use in developing new antibacterial agents (Song, Ma, & Zhu, 2015).
Radical Reactions and Nucleophilic Substitutions
The versatility of tert-butyloxycarbonylazo groups in facilitating radical reactions and nucleophilic substitutions has been demonstrated, offering a valuable tool for modifying aromatic rings under mild conditions. This opens avenues for creating diverse organic compounds through targeted synthetic routes (Jasch, Höfling, & Heinrich, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
The mode of action of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is currently unknown due to the lack of research on this specific compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVFGABBUXBZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2750425.png)
![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide](/img/structure/B2750427.png)
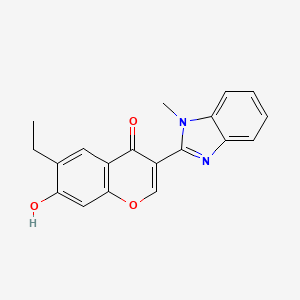

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2750434.png)
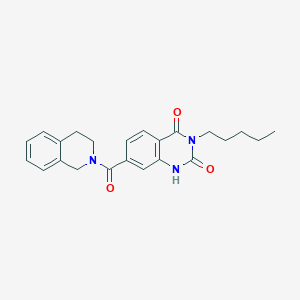
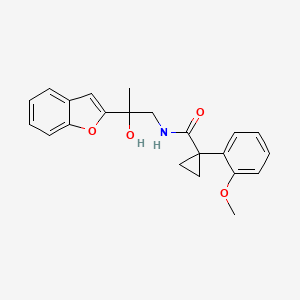
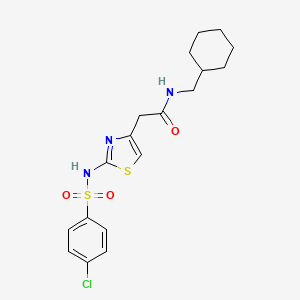
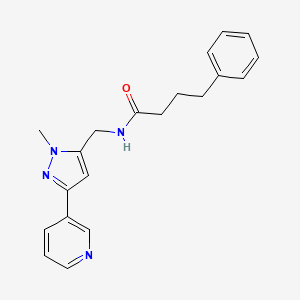
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)
